Cas no 1261599-11-4 (2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine)

2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine
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- インチ: 1S/C12H7F4NO/c13-11-10(18)8(5-6-17-11)7-3-1-2-4-9(7)12(14,15)16/h1-6,18H
- InChIKey: MBBAPZZAAJRYMS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1C=CN=C(C=1O)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 284
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 3.4
2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024001507-500mg |
2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine |
1261599-11-4 | 97% | 500mg |
$989.80 | 2023-09-03 | |
Alichem | A024001507-250mg |
2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine |
1261599-11-4 | 97% | 250mg |
$748.00 | 2023-09-03 | |
Alichem | A024001507-1g |
2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine |
1261599-11-4 | 97% | 1g |
$1831.20 | 2023-09-03 |
2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine 関連文献
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Shachi Mittal Analyst, 2019,144, 2635-2642
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridineに関する追加情報
Research Briefing on 2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine (CAS: 1261599-11-4)
The compound 2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine (CAS: 1261599-11-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine as a key intermediate in the development of novel kinase inhibitors. Its trifluoromethyl and hydroxy functional groups contribute to enhanced binding affinity and metabolic stability, making it a promising candidate for targeting protein kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinase pathways with nanomolar potency.
In addition to its kinase inhibitory properties, this compound has been explored for its potential in central nervous system (CNS) drug development. The fluorine substituent improves blood-brain barrier permeability, a critical factor for CNS-targeted therapies. Preclinical studies using animal models have shown promising results in modulating neurotransmitter receptors, suggesting applications in neurodegenerative disorders such as Alzheimer's disease.
The synthesis of 2-Fluoro-3-hydroxy-4-(2-(trifluoromethyl)phenyl)pyridine involves a multi-step process, with recent advancements focusing on greener and more efficient catalytic methods. A 2024 report in Organic Process Research & Development detailed an optimized palladium-catalyzed cross-coupling approach, achieving higher yields and reduced environmental impact compared to traditional methods.
Despite these advancements, challenges remain in scaling up production and optimizing pharmacokinetic properties. Future research directions include structural modifications to enhance selectivity and reduce off-target effects, as well as comprehensive toxicology studies to assess clinical viability. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of this compound into therapeutic applications.
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